molecular formula C26H25NO4 B12944115 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid

Cat. No.: B12944115
M. Wt: 415.5 g/mol
InChI Key: WUAJTZAECZEGGO-IBGZPJMESA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a propanoic acid moiety. The presence of these functional groups makes it a versatile molecule in synthetic organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the 4-methylbenzyl group. The final step usually involves the formation of the propanoic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis due to the presence of the Fmoc protecting group.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthetic processes, allowing for selective reactions at other sites. The compound can also interact with enzymes and receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylphenyl)propanoic acid
  • **(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-ethylbenzyl)propanoic acid

Uniqueness

The uniqueness of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid lies in its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the Fmoc group makes it particularly valuable in peptide synthesis, while the 4-methylbenzyl group adds to its versatility in various chemical transformations.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(25(28)29)15-27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1

InChI Key

WUAJTZAECZEGGO-IBGZPJMESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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